N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
CAS No.: 851989-92-9
Cat. No.: VC21388037
Molecular Formula: C16H13BrN2O2S
Molecular Weight: 377.3g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 851989-92-9 |
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Molecular Formula | C16H13BrN2O2S |
Molecular Weight | 377.3g/mol |
IUPAC Name | N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Standard InChI | InChI=1S/C16H13BrN2O2S/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-13-3-1-2-4-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20) |
Standard InChI Key | YHAUVJNEWWVOPC-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES | C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Br |
Introduction
N-(4-Bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds with significant applications in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth review of the compound's structure, synthesis, biological relevance, and potential applications.
Synthesis
The synthesis of N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves multi-step reactions starting from commercially available precursors. Below is an outline of the typical synthetic route:
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Formation of the Benzothiazole Core:
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React o-aminothiophenol with a carboxylic acid derivative under oxidative cyclization conditions to form the benzothiazole scaffold.
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Introduction of the Bromophenyl Group:
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Couple 4-bromobenzoyl chloride with the benzothiazole derivative using amination reactions.
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Propanamide Linker Addition:
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The final step involves acylation with a propanoic acid derivative to yield the target compound.
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This approach ensures high yields and purity, confirmed by spectroscopic techniques such as NMR, IR, and mass spectrometry.
Biological Activities
The compound's structural features suggest potential pharmacological applications:
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Antimicrobial Activity:
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Benzothiazole derivatives are known to exhibit broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria as well as fungi.
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The bromine atom enhances membrane permeability and binding affinity to microbial enzymes.
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Anticancer Potential:
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The benzothiazole moiety interacts with DNA topoisomerases and kinases, disrupting cancer cell proliferation.
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Molecular docking studies suggest favorable binding to estrogen receptor-positive breast cancer targets.
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Anti-inflammatory Properties:
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In silico studies indicate inhibition of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways.
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Molecular Docking Studies
Molecular docking simulations provide insights into the binding interactions of N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide with biological targets:
Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
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DNA Topoisomerase II | -8.5 | π-π stacking with aromatic residues |
Estrogen Receptor | -7.9 | Hydrogen bonding and hydrophobic contacts |
5-Lipoxygenase | -7.6 | Halogen bonding via bromine |
These results highlight its potential as a lead compound for drug development.
Applications
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Pharmaceutical Development:
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As a scaffold for designing antimicrobial agents.
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As a lead compound for anticancer drug discovery.
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Material Science:
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Potential use in organic semiconductors due to its conjugated aromatic system.
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